5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These heterocyclic compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties [, , ]. This particular derivative has been investigated for its potential anticonvulsant properties [].
The synthesis of 5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved through a one-step condensation reaction. This involves reacting 2-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-chlorobenzaldehyde in the presence of chloroacetic acid, anhydrous sodium acetate, acetic acid, and acetic anhydride []. This method allows for the efficient formation of the target compound with good yields.
5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one contains a thiazolo[3,2-b][1,2,4]triazole core structure, characterized by a thiazole ring fused with a triazole ring. A 3-chlorobenzylidene group is attached to the thiazole ring at the 5-position, while a 4-methylphenyl group is attached to the triazole ring at the 2-position []. This structure has been confirmed by various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry [].
The primary application of 5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one explored in research is its potential as an anticonvulsant agent [, ]. While promising results have been observed in preliminary studies, further research is needed to confirm its efficacy, safety profile, and potential for clinical use.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4